![molecular formula C11H14N2O2 B1318673 Benzyl azetidin-3-ylcarbamate CAS No. 914348-04-2](/img/structure/B1318673.png)
Benzyl azetidin-3-ylcarbamate
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Overview
Description
Benzyl azetidin-3-ylcarbamate is a chemical compound with the molecular formula C11H14N2O2 . It is used as a pharmaceutical intermediate . The compound contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .
Molecular Structure Analysis
The molecular structure of Benzyl azetidin-3-ylcarbamate includes a four-membered azetidine ring and a benzyl group . The InChI code for this compound is 1S/C11H14N2O2 .Physical And Chemical Properties Analysis
Benzyl azetidin-3-ylcarbamate has a molecular weight of 242.7 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Benzyl Azetidin-3-ylcarbamate derivatives have shown promising results in antimicrobial and antitubercular activities. A study synthesized novel trihydroxy benzamido azetidin-2-one derivatives and screened them for antimicrobial and antitubercular activities. Some compounds exhibited good antimicrobial activity and showed antitubercular activity with minimum inhibitory concentration (MIC) values equivalent to the standard drug isoniazid, highlighting their potential in treating infectious diseases (Ilango & Arunkumar, 2011).
Synthesis of Enantiopure Azetidin-3-ol Derivatives
Azetidin-3-ylcarbamate has been used in the synthesis of enantiopure azetidin-3-ol derivatives, showcasing the importance of stereochemistry in drug development. Chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines were cyclized under irradiation to azetidin-3-ol derivatives. The diastereoselectivity of the cyclization was dependent on the substituents at the nitrogen atom, leading to the formation of specific diastereomers, which are crucial for the biological activity of the compounds (Pedrosa et al., 2005).
Synthesis of Oral Carbapenem
The synthesis of azetidine derivatives for oral carbapenem, an antibiotic, highlights the role of Benzyl Azetidin-3-ylcarbamate in developing orally active pharmaceuticals. A practical and cost-effective synthesis method was established for large-scale production, emphasizing the industrial relevance and application of these compounds in medicinal chemistry (Isoda et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Azetidines are known to be important in organic synthesis and medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
Mode of Action
Azetidines are known to exhibit unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . The 3-amino-azetidine (3-AAz) subunit has been introduced as a new turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides .
Biochemical Pathways
Azetidines are known to be excellent candidates for ring-opening and expansion reactions . They also represent an important class of strained compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c .
Result of Action
The introduction of a 3-aaz into a representative cyclohexapeptide improves stability towards proteases compared to the homodetic macrocycle .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
properties
IUPAC Name |
benzyl N-(azetidin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOOBFRZDNDUQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590273 |
Source
|
Record name | Benzyl azetidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914348-04-2 |
Source
|
Record name | Benzyl azetidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoazetidine, 3-CBZ protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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